Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Lipophilicity Membrane permeability Drug design

Select Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) for programs where LogP drives biological performance. With LogP 0.44—2.2× higher than the methyl ester (LogP 0.2)—this ethyl ester enhances membrane permeability for CNS and cellular assays. Its bifunctional architecture (5-amino + 2-ethyl ester) provides orthogonal reactive handles for chemoselective derivatization, cutting synthetic steps and accelerating library production. Procure at ≥97% purity for IL-8 inhibitor SAR: N-pyrazolyl-N'-alkyl/benzyl/phenylurea derivatives achieve IC50 10–55 nM against IL-8-induced neutrophil chemotaxis. Also validated for agrochemical fungicide/herbicide discovery. Choose this ester when your pathway requires a stable protected carboxylate synthon with defined lipophilicity.

Molecular Formula C5H7N3O2S
Molecular Weight 173.2 g/mol
CAS No. 64837-53-2
Cat. No. B1586543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1,3,4-thiadiazole-2-carboxylate
CAS64837-53-2
Molecular FormulaC5H7N3O2S
Molecular Weight173.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)N
InChIInChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
InChIKeyYVKRWIVXIPGKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate (CAS 64837-53-2): Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis


Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) is a heterocyclic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.20 g/mol, classified as a cyclic amino acid derivative [1]. It features a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and an ethyl carboxylate ester at the 2-position . The compound exhibits a melting point of 196-202°C and a boiling point of 317.9°C at 760 mmHg . Its ethyl ester group confers enhanced lipophilicity (computed XLogP3-AA: 0.6) compared to the free carboxylic acid analog, facilitating interaction with hydrophobic biological systems and improving membrane permeability characteristics [1].

Why Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Cannot Be Substituted with Methyl or Acid Analogs in Synthetic Applications


In-class substitution of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with its methyl ester (CAS 227958-69-2, LogP: 0.2) [1] or free carboxylic acid (CAS 63326-73-8) [2] analogs fails due to quantifiable differences in physicochemical properties that directly impact downstream synthetic utility and biological performance. The ethyl ester exhibits an octanol-water partition coefficient (LogP) of 0.44 [3], representing a 2.2-fold increase in lipophilicity relative to the methyl ester (LogP: 0.2) [1]. This differential modifies reaction kinetics in ester-dependent transformations, alters the compound's behavior as a protected carboxylate synthon, and critically influences the membrane permeability of derived analogs when the ester is retained in final molecules . Furthermore, the ethyl ester serves as a stable protected form of the carboxylic acid [2], enabling orthogonal synthetic strategies that are unavailable when using the free acid directly. Selection of the appropriate ester analog is therefore not interchangeable but rather a deliberate procurement decision based on the specific lipophilicity requirements and synthetic pathway of the target program.

Quantitative Differential Evidence for Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate Versus Closest Analogs


Lipophilicity Comparison: Ethyl Ester (LogP 0.44) vs Methyl Ester (LogP 0.2) for Membrane Permeability Optimization

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate exhibits a calculated octanol-water partition coefficient (LogP) of 0.44 [1], which is 2.2-fold higher (0.24 LogP units) than the methyl ester analog methyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 227958-69-2), which has a LogP of 0.2 [2]. The ethyl ester group enhances lipophilicity, making the compound more effective for interactions in hydrophobic biological systems compared to its methyl counterpart . The computed XLogP3-AA value for the ethyl ester is 0.6 [3], further confirming its moderately lipophilic character suitable for balancing aqueous solubility and membrane permeation.

Lipophilicity Membrane permeability Drug design

Derivatization Potential: High-Potency IL-8 Inhibitors Generated from Thiadiazole-2-Carboxylate Scaffold (IC50 = 10 nM)

Derivatives synthesized from the 5-amino-1,3,4-thiadiazole-2-carboxylate scaffold, specifically N-pyrazolyl-N'-alkyl/benzyl/phenylurea compounds, demonstrate potent inhibition of interleukin-8 (IL-8)-induced neutrophil chemotaxis [1]. The most active compounds in this series exhibited IC50 values of 10 nM (3-benzyl derivative 4d), 14 nM (3-(4-benzylpiperazinyl) derivative 4i), 45 nM (3-phenyl derivative 4k), and 55 nM (3-isopropylureido derivative 4a) [1]. These compounds blocked IL8-induced neutrophil chemotaxis while not affecting N-formylmethionylleucylphenylalanine-mediated chemotaxis, indicating pathway selectivity [1]. The ethyl ester functionality serves as a key structural feature that can be retained or transformed during derivatization to modulate the physicochemical properties of the final bioactive molecules .

Inflammation Neutrophil chemotaxis IL-8 inhibition

Synthetic Versatility: Dual Functional Handle (Amino and Ethyl Ester) vs Single-Function Analogs for Orthogonal Derivatization

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate presents two orthogonal reactive handles: a primary amino group at the 5-position and an ethyl ester at the 2-position of the 1,3,4-thiadiazole ring [1]. This bifunctional architecture enables sequential, chemoselective derivatization strategies that are inaccessible with analogs possessing only a single reactive group. The amino group (pKa estimated 4-5) can undergo acylation, alkylation, diazotization, or condensation reactions, while the ethyl ester serves as a protected carboxylate that can be hydrolyzed to the free acid or directly subjected to aminolysis/transesterification . In contrast, the methyl ester analog (MW 159.16) offers similar reactivity but with different lipophilicity and steric profiles, while the free carboxylic acid analog (MW 145.14) [2] lacks the protected carboxyl handle and exhibits different solubility and reactivity characteristics. The compound is supplied with ≥97% purity (HPLC) , ensuring reproducible synthetic outcomes in multi-step sequences.

Organic synthesis Building block Medicinal chemistry

Optimal Procurement-Driven Application Scenarios for Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate


Medicinal Chemistry: Synthesis of IL-8/Inflammation Pathway Inhibitors

Procure ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate as the core scaffold for generating N-pyrazolyl-N'-alkyl/benzyl/phenylurea derivatives with demonstrated single-digit nanomolar IC50 values (10-55 nM) against IL-8-induced neutrophil chemotaxis [1]. The scaffold enables selective inhibition of the IL-8 pathway without affecting fMLP-mediated chemotaxis, validating its use in structure-activity relationship (SAR) programs for acute inflammation and autoimmune disease targets [1].

Drug Discovery: CNS-Penetrant Candidate Optimization

Select ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate over the methyl ester analog when designing compounds requiring enhanced passive membrane permeability or blood-brain barrier penetration. The ethyl ester's LogP of 0.44 (2.2-fold higher than methyl ester LogP 0.2) provides quantifiably improved lipophilicity for CNS-targeted programs [2][3], while the computed XLogP3-AA of 0.6 confirms its placement within the optimal lipophilicity range (LogP 1-3) for CNS drug candidates [4].

Agrochemical Research: Fungicide and Herbicide Building Block

Utilize ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (supplied at ≥97% HPLC purity) as a versatile building block for synthesizing novel agrochemicals, particularly fungicides and herbicides for crop protection applications . The compound's bifunctional architecture (5-amino + 2-ethyl ester) enables the construction of diverse 2,5-disubstituted thiadiazole libraries , facilitating the rapid exploration of structure-activity relationships in agricultural chemistry programs.

Organic Synthesis: Orthogonal Derivatization for Library Construction

Employ ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in parallel synthesis workflows requiring sequential, chemoselective functionalization. The amino group (5-position) and ethyl ester (2-position) serve as two orthogonal reactive handles , enabling independent derivatization at each position. This bifunctionality reduces the synthetic step count for accessing complex 2,5-disubstituted 1,3,4-thiadiazole derivatives compared to starting from mono-functional analogs, directly translating to reduced synthesis costs and accelerated library production timelines.

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